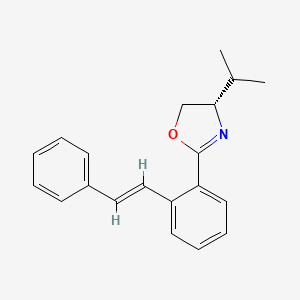
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole is a chiral compound with a complex structure that includes an isopropyl group, a styrylphenyl group, and a dihydrooxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Styrylphenyl Group: This step often involves a Heck reaction, where a styrene derivative is coupled with a halogenated phenyl compound in the presence of a palladium catalyst.
Addition of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of saturated analogs.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce fully saturated compounds.
Aplicaciones Científicas De Investigación
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Comparación Con Compuestos Similares
Similar Compounds
(S,E)-4-Isopropyl-2-(2-vinylphenyl)-4,5-dihydrooxazole: Similar structure but with a vinyl group instead of a styryl group.
(S,E)-4-Isopropyl-2-(2-phenylethyl)-4,5-dihydrooxazole: Contains a phenylethyl group instead of a styryl group.
Uniqueness
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole is unique due to the presence of the styryl group, which can participate in additional conjugation and electronic interactions, potentially enhancing its reactivity and binding properties compared to similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Propiedades
Fórmula molecular |
C20H21NO |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
(4S)-2-[2-[(E)-2-phenylethenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H21NO/c1-15(2)19-14-22-20(21-19)18-11-7-6-10-17(18)13-12-16-8-4-3-5-9-16/h3-13,15,19H,14H2,1-2H3/b13-12+/t19-/m1/s1 |
Clave InChI |
SZQZTNAJAFSIGC-JXOMPUQVSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2/C=C/C3=CC=CC=C3 |
SMILES canónico |
CC(C)C1COC(=N1)C2=CC=CC=C2C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/no-structure.png)
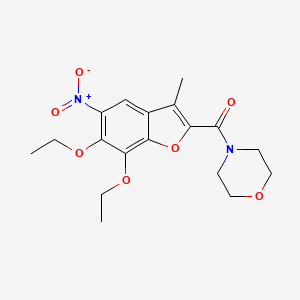
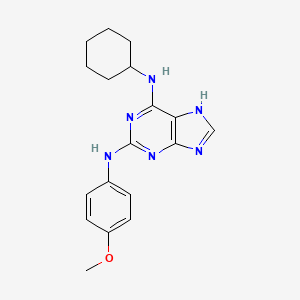
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
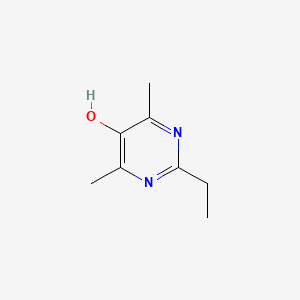
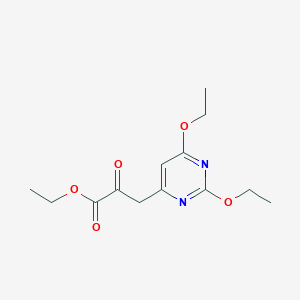
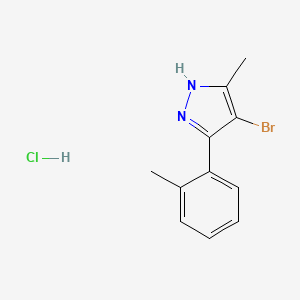
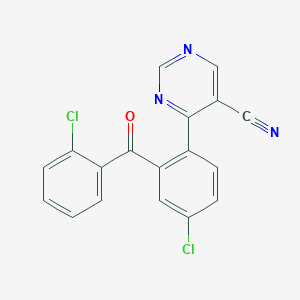

![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12923653.png)
